N-{4-[(1E)-1-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)ethyl]phenyl}acetamide
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Overview
Description
N-{4-[(1E)-1-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE is a complex organic compound that features a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the tetrahydroisoquinoline core, followed by its functionalization with various substituents. Common reagents used in these reactions include amines, aldehydes, and acylating agents. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-1-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions. Substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-{4-[(1E)-1-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar structural features.
N-Phenylacetamide: Shares the acetamide functional group but lacks the tetrahydroisoquinoline moiety.
Uniqueness
N-{4-[(1E)-1-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE is unique due to its combination of the tetrahydroisoquinoline core and the acetamide functional group.
Properties
Molecular Formula |
C27H28N4O2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C27H28N4O2/c1-19(22-11-13-26(14-12-22)28-20(2)32)29-30-27(33)24-9-7-21(8-10-24)17-31-16-15-23-5-3-4-6-25(23)18-31/h3-14H,15-18H2,1-2H3,(H,28,32)(H,30,33)/b29-19+ |
InChI Key |
FWFPWLFOSSDFQL-VUTHCHCSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2)/C4=CC=C(C=C4)NC(=O)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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